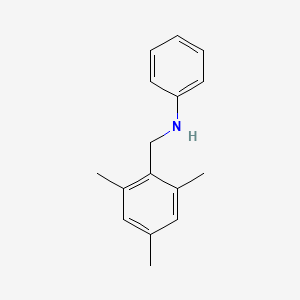

N-(mesitylmethyl)-N-phenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-[(2,4,6-trimethylphenyl)methyl]aniline |

InChI |

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 |

InChI Key |

QGCOCIOWGUIHMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CNC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(mesitylmethyl)-N-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline. The document details two core methodologies: Reductive Amination and Buchwald-Hartwig Amination. It includes detailed experimental protocols, a comparative data summary, and visual diagrams of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a secondary amine of interest in various fields of chemical research, including medicinal chemistry and materials science. Its synthesis can be approached through several established organic chemistry transformations. This guide focuses on the two most prominent and versatile methods for its preparation, providing the necessary details for researchers to evaluate and implement these synthetic routes.

Comparative Summary of Synthesis Pathways

The selection of a synthetic route for this compound will depend on factors such as starting material availability, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide.

| Parameter | Reductive Amination | Buchwald-Hartwig Amination |

| Starting Materials | 2,4,6-Trimethylbenzaldehyde, Aniline | 2,4,6-Trimethylbenzyl bromide, Aniline |

| Key Reagents | Sodium triacetoxyborohydride | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Toluene or Dioxane |

| Reaction Temperature | Room Temperature | 80-110 °C |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | 70-90% | 75-95% |

Reductive Amination Pathway

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds.[1] This process involves the reaction of a carbonyl compound (in this case, 2,4,6-trimethylbenzaldehyde) with an amine (aniline) to form an imine intermediate, which is then reduced in situ by a mild reducing agent to the desired secondary amine.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound via reductive amination is as follows:

Experimental Protocol

This protocol is based on general procedures for the reductive amination of aldehydes with anilines.[3]

Materials:

-

2,4,6-Trimethylbenzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add aniline (1.0 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Pathway Visualization

Caption: Reductive amination workflow for this compound synthesis.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is highly versatile and tolerates a wide range of functional groups.[6] For the synthesis of this compound, this would typically involve the coupling of a mesityl halide, such as 2,4,6-trimethylbenzyl bromide, with aniline.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination is as follows:

Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[7][8]

Materials:

-

2,4,6-Trimethylbenzyl bromide (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Add 2,4,6-trimethylbenzyl bromide (1.0 eq) and a magnetic stir bar.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

-

Add aniline (1.2 eq) via syringe and place the reaction mixture in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Pathway Visualization

Caption: Buchwald-Hartwig amination catalytic cycle for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. cssp.chemspider.com [cssp.chemspider.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Proposed Molecular Structure and Characterization of N-(mesitylmethyl)-N-phenylamine

Molecular Structure and Identification

N-(mesitylmethyl)-N-phenylamine is a secondary amine containing a phenyl group and a mesitylmethyl (2,4,6-trimethylbenzyl) group attached to a central nitrogen atom.

IUPAC Name: N-(2,4,6-trimethylbenzyl)aniline

Molecular Formula: C₁₆H₁₉N

Molecular Weight: 225.33 g/mol

Chemical Structure:

Caption: Proposed molecular structure of this compound.

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physical and chemical properties of N-methylaniline, a structurally related secondary amine. These values can provide an estimate for the properties of this compound.

| Property | N-methylaniline | Reference |

| CAS Number | 100-61-8 | [1][2] |

| Molecular Formula | C₇H₉N | [1][3] |

| Molecular Weight | 107.15 g/mol | [1][3] |

| Appearance | Colorless to reddish-brown oily liquid | [1] |

| Melting Point | -57 °C | [1] |

| Boiling Point | 196 °C | [1] |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.571 | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform | [1] |

Spectroscopic Data of Analogous Compounds

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. The following sections detail expected spectroscopic characteristics for this compound based on data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and mesityl groups, the methylene protons of the benzyl group, and the methyl protons of the mesityl group. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbons.

The IR spectrum of a secondary amine like this compound would be characterized by specific absorption bands. For the analogous N-methylaniline, a characteristic N-H stretching vibration is observed.[4]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300-3500 (weak to medium) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 225. Common fragmentation patterns for similar amines involve cleavage at the C-N bonds.

Experimental Protocols

The synthesis of this compound can be approached through methods analogous to the synthesis of N-methylaniline. A common method is the reaction of an aniline with an appropriate alkylating agent.[2][5]

A potential synthetic route involves the reductive amination of benzaldehyde with 2,4,6-trimethylaniline or the N-alkylation of aniline with 2,4,6-trimethylbenzyl chloride. A general procedure for N-alkylation is provided below.

Materials:

-

Aniline

-

2,4,6-trimethylbenzyl chloride

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile)

Procedure:

-

Dissolve aniline and potassium carbonate in acetonitrile in a round-bottom flask.

-

Add 2,4,6-trimethylbenzyl chloride to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product using NMR, IR, and MS to confirm its structure and purity.

Caption: Proposed workflow for the synthesis and purification of this compound.

Potential Signaling Pathways and Biological Activity

Given the lack of specific data for this compound, its biological activity is unknown. However, substituted anilines are a class of compounds with diverse biological activities. Further research would be required to investigate any potential interactions with biological signaling pathways.

Caption: A logical workflow for investigating the biological activity of a novel compound.

References

An In-Depth Technical Guide to N-(2,4,6-trimethylbenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(mesitylmethyl)-N-phenylamine, for which the accepted IUPAC name is N-(2,4,6-trimethylbenzyl)aniline . The document details its chemical identity, spectral data, a representative synthetic protocol, and a discussion of the potential biological significance of the broader N-benzylaniline chemical class.

Chemical Identity and Properties

N-(2,4,6-trimethylbenzyl)aniline is a tertiary amine characterized by a phenyl group and a 2,4,6-trimethylbenzyl (mesitylmethyl) group attached to a central nitrogen atom. While specific physical properties such as melting and boiling points have not been extensively reported in the literature, its fundamental chemical information and spectral data have been identified.

Table 1: Chemical and Spectral Data for N-(2,4,6-trimethylbenzyl)aniline

| Parameter | Value |

| IUPAC Name | N-(2,4,6-trimethylbenzyl)aniline |

| CAS Number | 91475-77-3 |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.337 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.11-7.07 (m, 2H, Ar-H), 6.77 (s, 2H, Ar-H), 6.62-6.59 (t, J = 7.3 Hz, 1H, Ar-H), 6.53-6.51 (d, J = 7.6 Hz, 2H, Ar-H), 4.05 (s, 2H, CH₂), 3.27 (s, 1H, NH), 2.23 (s, 6H, CH₃), 2.17 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 148.3 (Ar-C), 137.1 (Ar-C), 136.9 (Ar-C), 131.9 (Ar-C), 128.9 (Ar-C), 128.8 (Ar-C), 116.9 (Ar-C), 112.1 (Ar-C), 42.0 (CH₂), 20.6 (CH₃), 19.1 (CH₃) |

Experimental Protocols: Synthesis

2.1. Synthesis via Reductive Amination

This procedure involves the formation of an intermediate imine from the reaction of 2,4,6-trimethylbenzaldehyde and aniline, followed by its in-situ reduction to the corresponding secondary amine.

Materials:

-

2,4,6-trimethylbenzaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Imine Formation:

-

To a clean, dry round-bottom flask, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add aniline (1.0-1.2 eq) to the solution.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

-

Continue to stir the reaction at room temperature for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(2,4,6-trimethylbenzyl)aniline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Mandatory Visualizations

Caption: Synthetic workflow for N-(2,4,6-trimethylbenzyl)aniline via reductive amination.

Biological Activity and Drug Development Context

As of the date of this document, there is no specific published research detailing the biological activity, signaling pathway involvement, or direct application in drug development for N-(2,4,6-trimethylbenzyl)aniline .

However, the broader class of N-benzylaniline derivatives has attracted interest in medicinal chemistry. Studies on various substituted N-benzylanilines have revealed a range of biological activities. For instance, certain N-(3,4,5-trimethoxybenzyl)aniline salts have been synthesized and evaluated as water-soluble analogs of combretastatin, demonstrating potent inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines.[1] The general structure of N-benzylaniline serves as a scaffold that can be modified to target different biological systems. For example, other derivatives have been investigated for their potential as carbonic anhydrase inhibitors.

The metabolism of N-benzyl-4-substituted anilines has been studied in vitro, with metabolic pathways including N-debenzylation, hydroxylation of the aniline ring, and N-oxidation.[2] Such metabolic studies are crucial in the early stages of drug development to understand the pharmacokinetic profile of lead compounds.

Given the precedent for biological activity within the N-benzylaniline class, N-(2,4,6-trimethylbenzyl)aniline could be a candidate for screening in various biological assays, particularly in oncology and enzymology. The steric hindrance provided by the mesityl group may confer unique properties regarding receptor binding or metabolic stability. However, any such potential remains speculative and requires dedicated experimental investigation.

Caption: Current state of knowledge for N-(2,4,6-trimethylbenzyl)aniline.

References

- 1. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Synthetic Profile of N-Alkylated Phenylamines with a Focus on the N-(Mesitylmethyl) Moiety

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N-substituted phenylamines are a crucial class of compounds in medicinal chemistry and materials science. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of their chemical and physical properties, influencing their biological activity, solubility, and metabolic stability. The target molecule, N-(mesitylmethyl)-N-phenylamine, incorporates a sterically hindered mesityl (2,4,6-trimethylbenzyl) group, which is expected to impart unique conformational and reactivity characteristics. This guide provides a foundational understanding for researchers aiming to synthesize and study this compound.

Predicted Physical Properties of this compound

While specific experimental values for this compound are not available, the following table summarizes the known physical properties of closely related N-alkylanilines. These values can serve as a reasonable estimation for the target compound.

| Property | N-Methylaniline | N-Ethylaniline | N-Benzylaniline | Predicted this compound |

| Molecular Formula | C₇H₉N | C₈H₁₁N | C₁₃H₁₃N | C₁₆H₁₉N |

| Molecular Weight | 107.15 g/mol | 121.18 g/mol | 183.25 g/mol | 225.33 g/mol |

| Physical State | Colorless to brown viscous liquid | Liquid | Solid | Likely a solid or high-boiling liquid |

| Melting Point | -57 °C | -63 °C | 32-36 °C | Expected to be a solid with a melting point likely above room temperature due to increased molecular weight and steric bulk. |

| Boiling Point | 196.25 °C | 205 °C | 310-311 °C | Expected to have a high boiling point, likely >300 °C, due to its high molecular weight. |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | Soluble in ethanol, ether, chloroform; slightly soluble in water. | Insoluble in water; soluble in organic solvents. | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthetic Methodologies

The synthesis of this compound can be approached through two primary, well-established methods for N-alkylation of amines: direct alkylation and reductive amination.

N-Alkylation via Nucleophilic Substitution

This method involves the reaction of aniline with a mesitylmethyl halide (e.g., 2,4,6-trimethylbenzyl chloride or bromide). The reaction is a nucleophilic substitution where the nitrogen atom of aniline attacks the benzylic carbon of the mesitylmethyl halide.

Experimental Protocol:

-

Reactant Preparation: Dissolve aniline (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add mesitylmethyl halide (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove the base, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Logical Workflow for N-Alkylation:

Caption: Workflow for the synthesis of this compound via N-alkylation.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine from the condensation of aniline and mesitylaldehyde (2,4,6-trimethylbenzaldehyde), followed by the in-situ reduction of the imine to the corresponding amine.

Experimental Protocol:

-

Imine Formation: Dissolve aniline (1 equivalent) and mesitylaldehyde (1 equivalent) in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Reductive Amination:

Caption: Workflow for the synthesis of this compound via reductive amination.

Expected Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and mesityl groups, a singlet for the benzylic methylene protons (CH₂), and singlets for the three methyl groups of the mesityl ring. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the benzylic position.

Signaling Pathways and Biological Activity

Currently, there is no published data on the biological activity or involvement of this compound in any specific signaling pathways. Researchers are encouraged to perform biological screening of this compound to explore its potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties and viable synthetic routes for this compound, based on the known chemistry of related N-alkylanilines. The detailed experimental protocols and expected characterization data will be a valuable resource for researchers and drug development professionals in the synthesis and subsequent investigation of this novel compound. Further studies are warranted to determine its precise physical properties and to explore its potential biological activities.

References

Spectroscopic and Synthetic Profile of N-(mesitylmethyl)-N-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a potential synthetic protocol for N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11-7.07 | m | 2H | Ar-H (phenyl) |

| 6.77 | s | 2H | Ar-H (mesityl) |

| 6.62-6.59 | t, J = 7.3 Hz | 1H | Ar-H (phenyl) |

| 6.53-6.51 | d, J = 7.6 Hz | 2H | Ar-H (phenyl) |

| 4.05 | s | 2H | CH₂ |

| 3.27 | s | 1H | NH |

| 2.23 | s | 6H | 2,6-di-CH₃ (mesityl) |

| 2.17 | s | 3H | 4-CH₃ (mesityl) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.3 | Ar-C |

| 137.1 | Ar-C |

| 136.9 | Ar-C |

| 131.9 | Ar-C |

| 128.9 | Ar-C |

| 128.8 | Ar-C |

| 116.9 | Ar-C |

| 112.1 | Ar-C |

| 42.0 | CH₂ |

| 20.6 | 2,6-di-CH₃ (mesityl) |

| 19.1 | 4-CH₃ (mesityl) |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on general procedures for the N-alkylation of anilines.

Synthesis of this compound

This procedure involves the reductive amination of aniline with 2,4,6-trimethylbenzaldehyde.

Materials:

-

Aniline

-

2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of aniline (1.0 equivalent) in dichloroethane, add 2,4,6-trimethylbenzaldehyde (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a yellow oil.[1]

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the characterization of a synthesized compound and the logical relationship of the spectroscopic data.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Relationship between the compound and the information derived from different spectroscopic techniques.

References

Analysis of N-(mesitylmethyl)-N-phenylamine Crystal Structure: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases reveals no specific crystal structure data for N-(mesitylmethyl)-N-phenylamine. To fulfill the structural analysis and formatting requirements of this guide, we will provide a detailed examination of a closely related and structurally analogous compound, N-benzylaniline . The methodologies, data presentation, and visualizations provided herein are based on the known crystal structure of N-benzylaniline and serve as a representative example of a technical guide for such an analysis.

This technical guide offers an in-depth analysis of the crystal structure of N-benzylaniline, a secondary amine that serves as a structural analogue to this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a comprehensive overview of its crystallographic data, experimental protocols for its synthesis and crystal growth, and a visualization of the analytical workflow.

Quantitative Crystallographic Data

The crystal structure of N-benzylaniline has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below. This information provides a quantitative basis for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for N-benzylaniline. [1]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃N |

| Formula Weight | 183.24 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 18.8185 (6) Å |

| b | 5.7911 (2) Å |

| c | 19.3911 (7) Å |

| α | 90° |

| β | 103.338 (1)° |

| γ | 90° |

| Volume | 2056.24 (12) ų |

| Z | 8 |

| Calculated Density | 1.184 Mg/m³ |

| Absorption Coefficient | 0.07 mm⁻¹ |

| F(000) | 784 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.2 to 28.3° |

| Reflections collected | Not specified |

| Independent reflections | 4929 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.118 |

| R indices (all data) | Not specified |

Table 2: Selected Bond Lengths and Angles for N-benzylaniline. [1]

| Bond | Length (Å) | Angle | Degree (°) |

| N1—C11 | 1.3823 (14) | C11—N1—C1 | 124.54 (11) |

| N1—C1 | 1.4375 (15) | C1—N1—H1A | 117.0 (10) |

| C1—C21 | Not specified | C11—N1—H1A | Not specified |

| N2—C31 | Not specified | C31—N2—C2 | Not specified |

| N2—C2 | Not specified | C2—N2—H2A | Not specified |

| C31—N2—H2A | Not specified |

Note: The asymmetric unit of N-benzylaniline contains two independent molecules. The data presented here are for one of the molecules. The bond angles around the nitrogen atoms are noteworthy, with the C-N-C angle being the largest in both molecules of the asymmetric unit. The phenyl rings within each molecule are nearly perpendicular to each other, with dihedral angles of 80.76 (4)° and 81.40 (4)°, respectively.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-benzylaniline and the subsequent determination of its crystal structure.

2.1. Synthesis of N-benzylaniline

A common and effective method for the synthesis of N-benzylaniline is the reaction of aniline with benzyl chloride in the presence of a weak base to neutralize the hydrochloric acid formed during the reaction.[2]

Materials:

-

Aniline (4 moles)

-

Benzyl chloride (1 mole)

-

Sodium bicarbonate (1.25 moles)

-

Water

-

Ligroin (for crystallization)

-

Saturated salt solution

-

Anhydrous sodium sulfate

Procedure: [2]

-

A 1500-cc flask is equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water are placed in the flask.

-

The mixture is heated to 90–95 °C on a steam bath with vigorous stirring.

-

127 g (1 mole) of freshly distilled benzyl chloride is added slowly from the separatory funnel over a period of 1.5 to 2 hours.

-

The reaction is continued for an additional 4 hours at 90–95 °C.

-

The mixture is then cooled, and the solid is removed by suction filtration.

-

The aqueous and organic layers of the filtrate are separated. The organic layer is washed with a saturated salt solution and dried over anhydrous sodium sulfate.

-

The excess aniline is removed by distillation under reduced pressure.

-

The remaining product, N-benzylaniline, is then distilled. The fraction boiling at 298–300 °C is collected.[2]

-

For further purification and to obtain crystals suitable for X-ray diffraction, the product can be recrystallized from ligroin. The product is dissolved in hot ligroin, and the solution is cooled in a freezing mixture to induce crystallization. The resulting crystals are filtered, washed with cold ligroin, and dried.[2]

2.2. Single-Crystal X-ray Diffraction Analysis

Crystals of N-benzylaniline suitable for X-ray diffraction were obtained directly from the commercially available compound or after recrystallization.[1]

Data Collection:

-

A suitable single crystal was mounted on a diffractometer.

-

Data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[1]

-

A series of φ and ω scans were performed to cover the reciprocal space.[1]

Structure Solution and Refinement:

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

-

The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined freely.[1]

-

Anisotropic displacement parameters were applied to all non-hydrogen atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of N-benzylaniline.

Caption: Workflow for N-benzylaniline synthesis and crystal analysis.

References

An In-depth Technical Guide to N-(mesitylmethyl)-N-phenylamine: Synthesis, Properties, and Characterization

Abstract: This technical guide provides a comprehensive overview of N-(mesitylmethyl)-N-phenylamine, a sterically hindered secondary amine. Due to the limited direct research on this specific molecule, this document outlines its probable synthesis, predicted physicochemical and spectroscopic properties based on analogous compounds, and detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding of this class of compounds.

Introduction and Background

This compound, systematically named N-((2,4,6-trimethylphenyl)methyl)-N-phenylamine, belongs to the class of N-aryl-N-benzylamines. This class of compounds is characterized by a nitrogen atom bonded to a phenyl group, a benzyl group, and a hydrogen atom. The presence of the bulky mesityl group (2,4,6-trimethylphenyl) on the benzylic carbon introduces significant steric hindrance around the nitrogen atom, which is expected to influence its reactivity and physicochemical properties.

While a detailed historical account of the discovery of this compound is not available in the current literature, the synthetic methodologies for producing N-aryl-N-benzylamines are well-established. These methods primarily include reductive amination of aldehydes and nucleophilic substitution reactions. This guide will focus on these established synthetic routes to propose a reliable pathway for the preparation of the title compound.

Proposed Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound: Reductive Amination and Nucleophilic Substitution.

Reductive Amination of 2,4,6-trimethylbenzaldehyde with Aniline

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1][2][3] This process involves the initial formation of an imine from the reaction of an aldehyde or ketone with a primary amine, followed by the reduction of the imine to the corresponding amine.

Overall Reaction:

A general workflow for this synthesis is depicted below:

Figure 1: General workflow for the reductive amination synthesis of this compound.

-

Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), add aniline (1.0 eq). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-2 hours.

-

Reduction: The reaction mixture is then cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) is added portion-wise.[4] The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Nucleophilic Substitution of 2,4,6-trimethylbenzyl Halide with Aniline

This method involves the reaction of a primary amine (aniline) with a benzyl halide. The nitrogen atom of aniline acts as a nucleophile, displacing the halide from the benzylic carbon.[5][6]

Overall Reaction:

The synthetic pathway is outlined in the following diagram:

Figure 2: Synthetic pathway for this compound via nucleophilic substitution.

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Benzyl Halide: To this solution, add 2,4,6-trimethylbenzyl bromide (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Data

As there is no direct experimental data available for this compound, the following tables summarize the predicted and analogous compound data.

Predicted Physicochemical Properties

| Property | Predicted Value | Reference Compound | Reference Value |

| Molecular Formula | C16H19N | N-Benzylaniline | C13H13N |

| Molecular Weight | 225.33 g/mol | N-Benzylaniline | 183.25 g/mol [7] |

| Appearance | Predicted to be a solid at room temperature | N-Benzylaniline | Colorless to yellow-beige crystalline powder[5] |

| Melting Point | - | N-Benzylaniline | 35-38 °C |

| Boiling Point | - | N-Benzylaniline | 306-307 °C |

| Solubility | Predicted to be insoluble in water; soluble in organic solvents | N-Benzylaniline | Insoluble in water; soluble in alcohol, chloroform, diethyl ether |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Bands | Reference Compound and Data |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H, Ph-H), ~6.8-7.0 ppm (s, 2H, Mes-H), ~4.3 ppm (s, 2H, CH2), ~2.2-2.3 ppm (s, 9H, Mes-CH3), NH proton signal may be broad. | For N-benzylaniline, the CH2 protons appear around 4.31 ppm.[4] The aromatic protons of the mesityl group in related compounds appear around 6.8 ppm. |

| ¹³C NMR | δ ~148 ppm (ipso-C of Ph-N), ~137 ppm (ipso-C of Mes-CH2), aromatic carbons between 113-138 ppm, ~48 ppm (CH2), ~21 ppm (para-CH3 of Mes), ~19 ppm (ortho-CH3 of Mes). | For 2,4,6-trimethyl-N-phenylaniline, aromatic carbons are observed in the 116-145 ppm range.[8] The benzylic CH2 in N-benzylamines is typically around 48 ppm. |

| IR (Infrared) | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch). | N-benzylaniline shows an N-H stretch around 3418 cm⁻¹.[4] |

| Mass Spec (MS) | Predicted M+ at m/z = 225. A significant fragment would be the tropylium-like ion from the mesitylmethyl group at m/z = 133. | N-benzylaniline has a molecular ion at m/z = 183.[7] |

Potential Applications and Future Research

N-aryl-N-benzylamines are important structural motifs in medicinal chemistry and materials science.[9] The steric hindrance provided by the mesityl group in this compound could impart unique properties, such as increased stability or selective reactivity. Potential areas for future research include:

-

Catalysis: The sterically hindered nitrogen could serve as a non-coordinating base or as a bulky ligand for metal catalysts.

-

Medicinal Chemistry: The lipophilic nature and steric bulk could be explored in the design of novel therapeutic agents.

-

Materials Science: Incorporation into polymers could influence their thermal and mechanical properties.

Conclusion

This technical guide has provided a detailed overview of the probable synthesis, and predicted physicochemical and spectroscopic properties of this compound. While direct experimental data for this compound is scarce, the well-established chemistry of N-aryl-N-benzylamines allows for reliable predictions of its characteristics and synthetic accessibility. The detailed protocols and compiled data serve as a valuable resource for researchers interested in the synthesis and exploration of this and related sterically hindered amines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. redalyc.org [redalyc.org]

- 5. N-Phenylbenzylamine | 103-32-2 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Benzylaniline | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trimethyl-N-phenylaniline | C15H17N | CID 11160152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Electronic Properties of N-(mesitylmethyl)-N-phenylamine

An in-depth guide to the electronic properties of N-(mesitylmethyl)-N-phenylamine, designed for researchers, scientists, and professionals in drug development. This document outlines the theoretical framework, experimental methodologies, and computational approaches for characterizing this molecule.

This compound is an aromatic amine whose electronic characteristics are governed by the interplay between the electron-donating mesitylmethyl substituent and the phenylamine core. While specific experimental data for this molecule is not extensively documented, its properties can be predicted and analyzed based on the well-understood behavior of analogous aromatic amines. The key electronic properties of interest include the energies of the frontier molecular orbitals (HOMO and LUMO), the oxidation potential, and the ultraviolet-visible (UV-Vis) absorption profile. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in areas such as materials science and medicinal chemistry.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[1][2] A smaller energy gap generally implies higher reactivity and greater polarizability.[3]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, particularly the nitrogen atom. The electron-donating nature of the mesitylmethyl group is anticipated to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to electrophilic attack.

Electrochemical Properties

The redox behavior of this compound can be investigated using electrochemical techniques, most notably cyclic voltammetry. This provides insight into the ease with which the molecule can be oxidized or reduced.

Oxidation Potential

Aromatic amines are known to undergo oxidation, and their oxidation potentials are sensitive to the nature of their substituents. The presence of the electron-releasing mesitylmethyl group is expected to lower the oxidation potential of this compound compared to unsubstituted aniline, making it more readily oxidized.[4]

Spectroscopic Properties

UV-Vis spectroscopy is a primary tool for probing the electronic transitions within a molecule.

UV-Vis Absorption

This compound is expected to exhibit characteristic absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. These absorptions correspond to electronic transitions, primarily π→π* and n→π* transitions associated with the aromatic rings and the nitrogen lone pair, respectively.[5] The precise wavelengths of maximum absorbance (λmax) and the molar absorptivity are dependent on the molecular structure and the solvent environment.

Data Summary

The following table summarizes the expected electronic properties of this compound based on the analysis of similar compounds. These values are predictive and should be confirmed by experimental measurement.

| Parameter | Expected Value Range | Method of Determination |

| Oxidation Potential (Epa) | 0.4 – 0.9 V (vs. SCE) | Cyclic Voltammetry |

| λmax 1 (π→π) | 240 – 260 nm | UV-Vis Spectroscopy |

| λmax 2 (n→π) | 280 – 320 nm | UV-Vis Spectroscopy |

| HOMO Energy | -5.2 to -4.8 eV | Computational (DFT) |

| LUMO Energy | -1.5 to -1.0 eV | Computational (DFT) |

| HOMO-LUMO Gap (ΔE) | 3.5 – 4.2 eV | Computational (DFT) |

Experimental Protocols

Detailed methodologies for the experimental and computational characterization of this compound are provided below.

Synthesis and Purification

A potential synthetic route to this compound involves the reductive amination of mesitaldehyde with aniline or the N-alkylation of aniline with a mesitylmethyl halide. The crude product would then be purified using column chromatography on silica gel.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the target compound.

Methodology:

-

Preparation of Analyte Solution: A 1 mM solution of this compound is prepared in an appropriate solvent, such as acetonitrile or dichloromethane, containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[6]

-

Data Acquisition: The solution is deoxygenated by bubbling with nitrogen gas for 15 minutes. Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

-

Analysis: The anodic peak potential (Epa) corresponding to the oxidation of the amine is determined from the resulting voltammogram.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of the compound.

Methodology:

-

Sample Preparation: A dilute solution (e.g., 10⁻⁵ M) of this compound is prepared in a UV-grade solvent such as ethanol or cyclohexane.

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance spectrum is recorded over a wavelength range of 200–800 nm.

-

Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Computational Modeling

Objective: To calculate the frontier molecular orbital energies and simulate the electronic spectrum.

Methodology:

-

Molecular Structure Optimization: The geometry of this compound is optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p).[1]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum.

-

Frontier Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized structure to determine the HOMO-LUMO energy gap.

-

Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, allowing for a comparison between theoretical and experimental UV-Vis data.[7]

Visualizations

The following diagrams illustrate the conceptual frameworks and workflows relevant to the study of this compound's electronic properties.

Caption: Interrelation of electronic properties.

Caption: Integrated experimental and computational workflow.

References

The Steric Influence of the Mesityl Group in N-(mesitylmethyl)-N-phenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mesityl (2,4,6-trimethylphenyl) group is a sterically demanding substituent frequently employed in organic chemistry to influence molecular conformation and reactivity. In the context of N-(mesitylmethyl)-N-phenylamine, the bulky nature of the mesityl group imposes significant steric constraints that dictate the molecule's three-dimensional structure, rotational dynamics, and ultimately its chemical behavior. This technical guide provides a comprehensive analysis of these steric effects, drawing upon established principles and data from analogous molecular systems. While specific experimental data for this compound is not extensively available in the public domain, this guide offers a robust framework for understanding its properties by presenting representative data, detailed experimental protocols for its characterization, and visualizations of the underlying chemical principles.

Introduction

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the physical and chemical properties of a molecule. Large, bulky substituents can restrict bond rotation, alter bond angles and lengths, and shield reactive centers from chemical attack. The mesityl group, with its three methyl groups ortho and para to the point of attachment, is a classic example of a sterically encumbering moiety.

This compound presents an interesting case study in steric effects. The molecule features a nitrogen atom bonded to a phenyl group and a mesitylmethyl group. The steric clash between the ortho-methyl groups of the mesityl ring and the phenyl ring, as well as the substituents on the nitrogen atom, is expected to significantly influence the molecule's conformational preferences and the rotational barriers around the C-N and C-C bonds. Understanding these effects is crucial for predicting the molecule's behavior in various chemical environments and for designing related compounds with specific desired properties in fields such as materials science and drug discovery.

Conformational Analysis and Steric Hindrance

The steric bulk of the mesityl group in this compound is anticipated to lead to a non-planar, sterically crowded conformation. The repulsive interactions between the ortho-methyl groups of the mesityl ring and the phenyl ring will likely force the two aromatic rings out of coplanarity. This twisting will be further influenced by the geometry around the nitrogen atom.

Expected Conformational Preferences

Based on studies of structurally related N-benzyl-N-phenylamine derivatives with ortho-substituents, the mesityl group in this compound is expected to adopt a conformation that minimizes steric strain. This would likely involve a significant dihedral angle between the plane of the mesityl ring and the C-N-C plane of the amine. Similarly, the phenyl group will also be twisted with respect to the amine plane. The lone pair on the nitrogen atom will occupy a position that minimizes repulsion with the bulky substituents.

A logical workflow for predicting the stable conformation of this compound would involve computational modeling.

Caption: Workflow for computational conformational analysis.

Quantitative Data from Analogous Systems

| Parameter | Expected Value Range | Reference Compound(s) |

| C(mesityl)-C(methylene) Bond Length | 1.52 - 1.55 Å | N-benzyl-N-phenylamine derivatives |

| C(methylene)-N Bond Length | 1.45 - 1.48 Å | Sterically hindered anilines |

| N-C(phenyl) Bond Length | 1.42 - 1.45 Å | N,N-disubstituted anilines |

| C(mesityl)-C(methylene)-N Angle | 110 - 114° | Analogous N-benzyl compounds |

| C(methylene)-N-C(phenyl) Angle | 118 - 122° | Sterically hindered secondary amines |

| Mesityl-C-N-Phenyl Dihedral Angle | 60 - 90° | Calculated for ortho-substituted N-benzyl-N-phenylamines |

Table 1: Representative Bond Lengths and Angles in Sterically Hindered N-Aryl Amines.

The rotational barriers around the C(methylene)-N and N-C(phenyl) bonds are expected to be significant due to the steric hindrance. Dynamic NMR spectroscopy is the primary experimental technique for determining these barriers.

| Rotational Barrier | Expected Energy Range (kcal/mol) | Method of Determination |

| C(methylene)-N Rotation | 8 - 15 | Dynamic NMR Spectroscopy / DFT Calculations |

| N-C(phenyl) Rotation | 6 - 12 | Dynamic NMR Spectroscopy / DFT Calculations |

Table 2: Estimated Rotational Energy Barriers.

Experimental Protocols

To empirically investigate the steric effects of the mesityl group in this compound, a combination of synthesis, purification, and characterization techniques is required.

Synthesis of this compound

A common method for the synthesis of N-alkylanilines is the reaction of an aniline with an appropriate alkyl halide in the presence of a base.

Caption: General synthetic scheme for N-alkylation.

Protocol:

-

Reactant Preparation: To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or cesium carbonate (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: Slowly add a solution of mesitylmethyl bromide (1.0 - 1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound.

Protocol for 1H and 13C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C{1H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

1H NMR: Expect to observe distinct signals for the aromatic protons of the phenyl and mesityl rings, the methylene protons, and the methyl protons of the mesityl group. The chemical shifts and coupling patterns will provide information about the electronic environment and connectivity of the protons.

-

13C NMR: Identify the resonances for all unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and electronic nature of the carbon atoms.

-

To measure the rotational barriers, variable temperature NMR experiments are necessary.

Protocol for DNMR:

-

Solvent Selection: Choose a solvent with a wide temperature range and one in which the signals of interest are well-resolved (e.g., toluene-d8, dichloromethane-d2).

-

Low-Temperature Spectra: Cool the sample in the NMR probe to a temperature where the rotation around the bond of interest is slow on the NMR timescale. At this temperature, you may observe separate signals for diastereotopic protons or different conformers.

-

Coalescence Temperature: Gradually increase the temperature and record spectra at regular intervals. The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

-

High-Temperature Spectra: Continue to increase the temperature until the single peak becomes sharp, indicating fast exchange.

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature.

Caption: Workflow for determining rotational barriers via DNMR.

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation, bond lengths, and bond angles of a molecule.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

-

Data Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and dihedral angles, which will provide direct evidence of the steric effects of the mesityl group.

Conclusion

The steric effects of the mesityl group in this compound are expected to be profound, leading to a highly distorted and conformationally restricted molecule. While direct experimental data on this specific compound is limited, this guide provides a comprehensive framework for its study, based on the well-established principles of steric hindrance and data from analogous systems. The provided experimental protocols for synthesis and characterization will enable researchers to investigate these effects empirically. A thorough understanding of the steric landscape of this compound will be invaluable for the rational design of new molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. Future computational and experimental studies on this molecule are warranted to provide a more complete picture of its fascinating structural and dynamic properties.

An In-depth Technical Guide to the Stability and Reactivity of N-(mesitylmethyl)-N-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline, is a sterically hindered secondary aromatic amine. The presence of the bulky mesityl group significantly influences its chemical properties, imparting unique stability and reactivity characteristics compared to simpler N-alkylanilines. This technical guide provides a comprehensive overview of the available information on the stability and reactivity of this compound, drawing upon data from analogous structures to offer insights for its application in research and development.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from related compounds. It is expected to be a high-boiling liquid or a low-melting solid, with poor solubility in water but good solubility in common organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | N/A |

| Molecular Weight | 225.33 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred |

| Storage | Store in a cool, dry, well-ventilated area away from light and oxidizing agents | General practice |

Stability

The commercial availability of N-(2,4,6-trimethylbenzyl)aniline suggests that it possesses reasonable stability under standard storage conditions (cool, dark, and under an inert atmosphere).[1] However, like many anilines, it is susceptible to degradation over time, particularly when exposed to air and light, which can lead to discoloration due to the formation of oxidized impurities.

Thermal Stability: There is no specific data on the decomposition temperature of this compound. However, the steric hindrance provided by the mesityl group may enhance its thermal stability compared to less hindered N-benzylanilines. Studies on hindered amine light stabilizers (HALS), while structurally different, have shown that steric bulk can contribute to thermal stability.

Oxidative Stability: Anilines are generally prone to oxidation. The rate of oxidation of N,N-dimethylaniline by potassium hexacyanoferrate(III) has been studied, providing a baseline for the reactivity of the N-alkyl aniline functional group. The bulky mesityl group in this compound is expected to sterically hinder the approach of oxidizing agents to the nitrogen atom and the aromatic rings, thereby potentially increasing its oxidative stability compared to less substituted anilines.

Reactivity

The reactivity of this compound is governed by the interplay of the nucleophilic nitrogen center, the electron-rich phenyl and mesityl rings, and the significant steric hindrance around the nitrogen atom and the ortho positions of the aromatic rings.

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. However, the steric bulk of the mesitylmethyl and phenyl groups will significantly impede reactions that require direct access to the nitrogen, such as alkylation or acylation.[2] These reactions would be expected to proceed much slower than with less hindered anilines like N-methylaniline.

Reactions on the Aromatic Rings: Both the phenyl and mesityl rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the ortho positions of the phenyl ring and all available positions on the mesityl ring are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the para-position of the phenyl ring.

Experimental Protocols

Due to the lack of specific literature on this compound, detailed experimental protocols are provided for the synthesis of closely related and precursor compounds. These can be adapted by skilled chemists to synthesize the target molecule.

Synthesis of 2,4,6-Trimethylaniline (a precursor to the mesityl group):

This two-step procedure involves the nitration of mesitylene followed by the reduction of the nitro group.[3][4]

-

Nitration of Mesitylene:

-

A mixture of sulfuric acid (75-80 parts by weight) and nitric acid (20-25 parts by weight) is prepared and cooled.

-

Mesitylene is added dropwise to the mixed acid at a temperature below 10°C.

-

The reaction is stirred for several hours, after which the organic layer containing 2-nitro-1,3,5-trimethylbenzene is separated.

-

-

Reduction of 2-Nitro-1,3,5-trimethylbenzene:

-

The nitromesitylene is added to a mixture of a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with a Ni catalyst) in a suitable solvent.[4]

-

The reaction mixture is heated to effect the reduction to 2,4,6-trimethylaniline.

-

The product is isolated by extraction and purified by distillation.

-

General Synthesis of N-Benzylanilines:

A common method for the synthesis of N-benzylanilines is the reductive amination of benzaldehyde with aniline or the N-alkylation of aniline with a benzyl halide. A gold-catalyzed reaction of nitrobenzene and benzyl alcohol also yields N-benzylaniline.[5]

-

Reductive Amination:

-

Aniline and 2,4,6-trimethylbenzaldehyde are dissolved in a suitable solvent (e.g., methanol, dichloroethane).

-

A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is added portion-wise.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The product is isolated by aqueous workup and purified by chromatography or distillation.

-

-

N-Alkylation:

-

Aniline is dissolved in a suitable solvent (e.g., DMF, acetonitrile) with a base (e.g., potassium carbonate, triethylamine).

-

2,4,6-trimethylbenzyl halide (e.g., bromide or chloride) is added, and the mixture is heated.

-

The reaction is monitored for completion, followed by workup and purification.

-

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A possible synthetic route to this compound.

Diagram of Potential Reactivity Pathways

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a sterically hindered aromatic amine with limited documented data on its stability and reactivity. Based on the principles of organic chemistry and data from analogous compounds, it can be inferred that the mesityl group imparts increased steric bulk, which likely enhances its thermal and oxidative stability while reducing the reactivity of the nitrogen center. The primary site for electrophilic attack on the aromatic system is expected to be the para-position of the phenyl ring. The provided synthetic protocols for related compounds offer a starting point for the laboratory preparation of this molecule. Further research is warranted to fully elucidate the quantitative stability and reactivity parameters of this interesting compound.

References

Navigating the Solubility Landscape of N-(mesitylmethyl)-N-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. For a compound like N-(mesitylmethyl)-N-phenylamine, its solubility is governed by the principle of "like dissolves like." The molecule possesses both nonpolar characteristics, attributed to the mesityl and phenyl rings, and a polar secondary amine group. Consequently, its solubility is expected to be significant in a range of organic solvents.

Generally, aliphatic amines exhibit solubility in polar organic solvents.[1][2] The solubility of amines in water tends to decrease as the number of carbon atoms increases, especially beyond six carbons.[1][2] Aromatic amines, due to the conjugation of the nitrogen lone pair electrons with the benzene ring, have a somewhat diminished tendency for hydrogen bonding, which can affect their solubility in protic solvents.[1] However, they generally maintain good solubility in other organic solvents.[1] For any given organic amine, it is generally possible to find a suitable organic solvent in which it is soluble.[3] The choice of solvent is crucial, with aromatic amines often being more soluble in aromatic solvents and aliphatic amines in aliphatic solvents.[3]

Theoretical Considerations for Solubility

The solubility of this compound in an organic solvent is influenced by several factors:

-

Polarity of the Solvent: Solvents with polarities similar to that of this compound are likely to be effective. The presence of both aromatic rings and a secondary amine group suggests that a broad range of solvents, from nonpolar to polar aprotic, could be suitable.

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This relationship is crucial for crystallization processes.

-

Molecular Structure: The bulky mesityl group may introduce steric hindrance, potentially affecting solvent-solute interactions.

Standardized Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Example)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Data to be determined | Data to be determined | HPLC |

| Ethanol | Data to be determined | Data to be determined | HPLC |

| Acetone | Data to be determined | Data to be determined | HPLC |

| Ethyl Acetate | Data to be determined | Data to be determined | HPLC |

| Dichloromethane | Data to be determined | Data to be determined | HPLC |

| Toluene | Data to be determined | Data to be determined | HPLC |

| Hexane | Data to be determined | Data to be determined | HPLC |

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the logical workflow for the determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational framework for the investigation of the solubility of this compound in organic solvents. While specific experimental data is currently lacking in the literature, the outlined theoretical considerations and detailed experimental protocol offer a clear path for researchers to generate reliable and reproducible solubility data. The systematic approach detailed herein will aid in the effective utilization of this compound in various research and development endeavors. The provided data table structure and workflow visualization are intended to promote standardized reporting and a clear understanding of the experimental process.

References

Methodological & Application

Application Notes and Protocols: N-(Mesitylmethyl)-N-phenylamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

While N-(mesitylmethyl)-N-phenylamine is not documented as a catalyst or ligand in the reviewed literature, its sterically hindered secondary amine structure makes it a challenging yet potentially valuable substrate in various catalytic cross-coupling reactions. These application notes focus on the use of this compound and structurally similar bulky secondary amines as substrates in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

The primary challenge in utilizing bulky secondary amines like this compound in catalysis is their reduced nucleophilicity and the increased likelihood of undesired side reactions.[1] Overcoming these obstacles often requires carefully designed catalyst systems, particularly the choice of ligand, to achieve efficient coupling.

Application: Palladium-Catalyzed C-N Cross-Coupling Reactions

The arylation of bulky secondary amines is a critical transformation for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The development of specialized palladium catalysts has enabled the coupling of sterically demanding amines with aryl halides.

Key Challenges:

-

Slow Transmetalation: The steric bulk of this compound can hinder its approach to the metal center, slowing down the crucial transmetalation step in the catalytic cycle.[1]

-